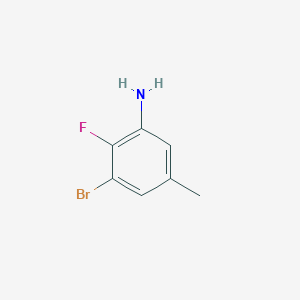

3-Bromo-2-fluoro-5-metil-anilina

Descripción general

Descripción

3-Bromo-2-fluoro-5-methylaniline is an organic compound with the molecular weight of 204.04 . It is used as a pharmaceutical intermediate and chemical intermediate .

Synthesis Analysis

The synthesis of 3-Bromo-2-fluoro-5-methylaniline involves several steps. One method involves a nitration, a conversion from the nitro group to an amine, and a bromination . Another method involves the reaction of 2-Bromo-6-fluoro-4-methylaniline with diluted hydrochloric acid and acetonitrile .Molecular Structure Analysis

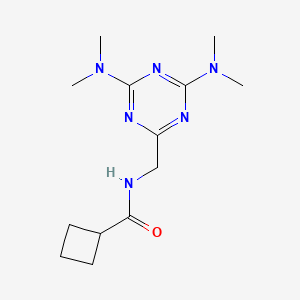

The molecular formula of 3-Bromo-2-fluoro-5-methylaniline is C7H7BrFN . The structure includes a benzene ring with a bromine atom, a fluorine atom, and a methyl group attached to it .Chemical Reactions Analysis

3-Bromo-2-fluoro-5-methylaniline possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Physical and Chemical Properties Analysis

3-Bromo-2-fluoro-5-methylaniline is a liquid at room temperature . It has a density of 1.6±0.1 g/cm3, a boiling point of 258.9±35.0 °C at 760 mmHg, and a flash point of 110.4±25.9 °C .Aplicaciones Científicas De Investigación

Activación de SIRT6 en la investigación del cáncer

Curiosamente, la 3-bromo-2-fluoro-5-metil-anilina es un ingrediente clave en la síntesis de compuestos MDL (derivados de N-fenil-4-(fenilsulfonamido)bencensulfonamida). Estos compuestos MDL actúan como activadores de SIRT6, una desacetilasa de lisina que funciona como un supresor tumoral. Los investigadores que investigan las vías del cáncer pueden encontrar este compuesto relevante .

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Bromo-2-fluoro-5-methylaniline is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in this reaction .

Mode of Action

The compound interacts with its targets through a series of steps. First, it undergoes oxidative addition, where palladium donates electrons to form a new Pd–C bond . Then, transmetalation occurs, where the organoboron group (from 3-Bromo-2-fluoro-5-methylaniline) is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 3-Bromo-2-fluoro-5-methylaniline . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the creation of new organic compounds through the formation of these bonds .

Pharmacokinetics

The compound’s physical properties such as its density (16±01 g/cm3), boiling point (2589±350 °C at 760 mmHg), and molecular weight (204040) can provide some insights .

Result of Action

The primary result of the action of 3-Bromo-2-fluoro-5-methylaniline is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of 3-Bromo-2-fluoro-5-methylaniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be stored at room temperature for optimal stability .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 3-Bromo-2-fluoro-5-methylaniline are not well-studied. Based on its structure, it can be inferred that it might participate in various biochemical reactions. For instance, the bromine and fluorine atoms could potentially be involved in halogen bonding interactions with enzymes or other biomolecules . The methyl group might also interact with hydrophobic pockets in proteins .

Molecular Mechanism

It could potentially act as a ligand for certain receptors or enzymes, given its aromatic structure and the presence of halogen atoms .

Temporal Effects in Laboratory Settings

There is currently no available data on the temporal effects of 3-Bromo-2-fluoro-5-methylaniline in laboratory settings .

Dosage Effects in Animal Models

No studies have been conducted to determine the dosage effects of 3-Bromo-2-fluoro-5-methylaniline in animal models .

Metabolic Pathways

It’s possible that it could be metabolized by cytochrome P450 enzymes, which are known to metabolize a wide range of xenobiotics .

Propiedades

IUPAC Name |

3-bromo-2-fluoro-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPUHWXDXJQPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466808.png)

![N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)oxolane-3-carboxamide](/img/structure/B2466821.png)

![1-[(5-Fluoro-2-nitrophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2466822.png)

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2466824.png)

![3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2466826.png)